Cas no 170729-76-7 (Defluoro Aprepitant)

Defluoro Aprepitant is a modified analog of Aprepitant, a neurokinin-1 (NK1) receptor antagonist. This compound is characterized by the removal of a fluorine atom from the parent molecule, which may influence its pharmacokinetic and metabolic properties. Defluoro Aprepitant retains high affinity for the NK1 receptor, making it a valuable intermediate or reference standard in pharmaceutical research and development. Its structural modification can provide insights into metabolic stability, binding interactions, and potential therapeutic applications. The compound is primarily used in preclinical studies to investigate the role of fluorination in drug efficacy and safety profiles. It is handled under standard laboratory conditions with appropriate safety measures.
Defluoro Aprepitant structure
Defluoro Aprepitant structure
Product Name:Defluoro Aprepitant
CAS No:170729-76-7
MF:C23H22F6N4O3
MW:516.43620634079
CID:1065459
PubChem ID:135547943
Update Time:2025-05-20

Defluoro Aprepitant Chemical and Physical Properties

Names and Identifiers

    • Defluoro Aprepitant
    • 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
    • Aprepitant desfluoro
    • GALΒ(1-3)[NEU5ACΑ(2-6)]GLCNAC-Β-PNP
    • 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-phenyl-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
    • 5-{[(2R,3S)-2-{(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-phenylmorpholino]methyl}-2H-1,2,4-triazol-3(4H)-one
    • Aprepitant Impurity 8
    • Aprepitant EP Impurity A
    • Defluoro Aprepitant;3-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-phenylmorpholino)methyl)-1H-1,2,4-triazol-5(4H)-one
    • DTXSID20437718
    • 5-{[(2R,3S)-2-{(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-phenylmorpholino]methyl}-2H-1,2,4-triazol-3(4H)-one; Defluoro Aprepitant; Desfluoro Aprepitant
    • 5-{(2R,3S)-2-[(R)-1-(3,5-Bis-trifluoromethyl-phenyl)-ethoxy]-3-phenyl-morpholin-4-ylmethyl}-2,4-dihydro-[1,2,4]triazol-3-one
    • 170729-76-7
    • BDBM50067937
    • DESFLUORO APREPITANT [USP-RS]
    • Desfluoro aprepitant
    • 5-(((2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-phenylmorpholino)methyl)-1H-1,2,4-triazol-3(2H)-one
    • 5-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-phenylmorpholino)methyl)-2H-1,2,4-triazol-3(4H)-one
    • I8ZN5S5LTS
    • CHEMBL142819
    • 3H-1,2,4-Triazol-3-one, 5-(((2R,3S)-2-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-phenyl-4-morpholinyl)methyl)-1,2-dihydro-
    • 3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
    • UNII-I8ZN5S5LTS
    • DESFLUORO APREPITANT [USP IMPURITY]
    • CS-0113333
    • APREPITANT IMPURITY A [EP IMPURITY]
    • Inchi: 1S/C23H22F6N4O3/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)36-20-19(14-5-3-2-4-6-14)33(7-8-35-20)12-18-30-21(34)32-31-18/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H2,30,31,32,34)/t13-,19+,20-/m1/s1
    • InChI Key: YOBMIXIISZAQGF-CAYVGHNUSA-N
    • SMILES: FC(C1C=C(C(F)(F)F)C=C(C=1)[C@@H](C)O[C@@H]1[C@H](C2C=CC=CC=2)N(CC2=NNC(N2)=O)CCO1)(F)F

Computed Properties

  • Exact Mass: 516.16000
  • Monoisotopic Mass: 516.15960955g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 6
  • Complexity: 780
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 75.2Ų

Experimental Properties

  • Melting Point: NA
  • Boiling Point: NA
  • PSA: 83.50000
  • LogP: 5.16320

Defluoro Aprepitant Security Information

Defluoro Aprepitant Pricemore >>

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Additional information on Defluoro Aprepitant

Defluoro Aprepitant and Its Significance in Modern Pharmaceutical Research

Compounds with unique chemical identities play a pivotal role in the advancement of pharmaceutical sciences. One such compound, identified by its CAS number 170729-76-7, has garnered significant attention in recent years. This compound, known as Defluoro Aprepitant, represents a fascinating intersection of chemistry and medicine, particularly in the realm of anti-emetic therapies. Defluoro Aprepitant is a derivative of aprepitant, a well-established drug used to prevent nausea and vomiting induced by chemotherapy, surgery, and radiation therapy.

The molecular structure of Defluoro Aprepitant, characterized by its specific chemical formula and atomic composition, contributes to its unique pharmacological properties. The presence of a fluorine atom in its structure, a modification that distinguishes it from its parent compound, enhances its binding affinity to certain receptors while potentially reducing side effects. This modification is a testament to the ongoing efforts in medicinal chemistry to optimize drug efficacy and safety.

In recent years, research has delved deeper into understanding the mechanisms by which Defluoro Aprepitant exerts its therapeutic effects. Studies have highlighted its interaction with the neurokinin-1 receptor (NK1R), a key player in the pathway that mediates nausea and vomiting. The fluorine substitution in Defluoro Aprepitant is believed to improve its selectivity for NK1R over other serine proteases, thereby reducing off-target effects that can lead to adverse reactions.

The development of Defluoro Aprepitant has been influenced by the growing demand for more effective and safer anti-emetic agents. Clinical trials have demonstrated its potential in reducing emesis rates post-surgery and during chemotherapy, particularly in patients who have not responded well to traditional anti-emetics. The compound's ability to provide prolonged relief has made it an attractive option for patients undergoing highly emetogenic treatments.

Advances in computational chemistry and molecular modeling have further accelerated the discovery and optimization of Defluoro Aprepitant. These technologies allow researchers to predict how different structural modifications will affect the compound's bioactivity and pharmacokinetics. By leveraging these tools, scientists have been able to fine-tune the properties of Defluoro Aprepitant, ensuring that it meets stringent pharmaceutical standards.

The synthesis of Defluoro Aprepitant involves complex organic reactions that require precise control over reaction conditions and reagent selection. The fluorine atom's unique electronic properties necessitate specialized synthetic methodologies to ensure its incorporation into the molecule without compromising overall stability. Recent innovations in fluorination techniques have made it possible to produce Defluoro Aprepitant with high yield and purity, facilitating its use in both research and clinical settings.

Beyond its primary application as an anti-emetic, Defluoro Aprepitant has shown promise in other therapeutic areas. Preclinical studies have explored its potential role in treating conditions such as migraine headaches and neurodegenerative disorders. The compound's ability to modulate neurotransmitter activity suggests that it may have broader applications beyond nausea prevention. Further research is needed to fully elucidate these potential uses and determine the most effective dosing regimens.

The regulatory landscape for Defluoro Aprepitant is evolving alongside advancements in pharmaceutical science. Regulatory agencies require comprehensive data on safety, efficacy, and manufacturing processes before approving a new drug for clinical use. The journey of Defluoro Aprepitant from laboratory discovery to market approval exemplifies the rigorous standards upheld in modern drug development. Its eventual availability could represent a significant improvement over existing treatments for patients suffering from debilitating nausea.

In conclusion, Defluoro Aprepitant stands as a notable example of how chemical modifications can enhance therapeutic outcomes. Its unique structure, derived from aprepitant but with critical alterations including fluorine substitution, contributes to its efficacy as an anti-emetic agent. As research continues to uncover new applications and refine manufacturing techniques, compounds like Defluoro Aprepitant will play an increasingly vital role in improving patient care across various medical disciplines.

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